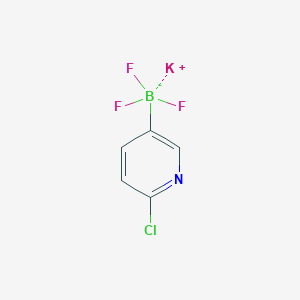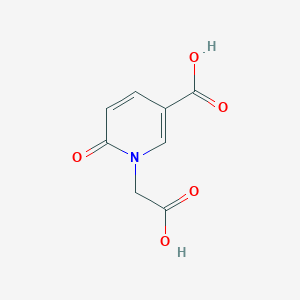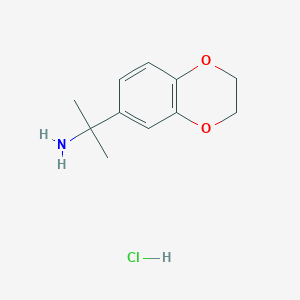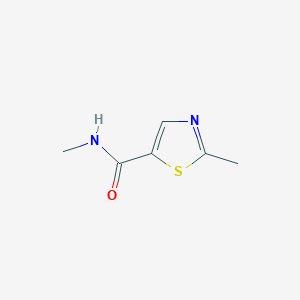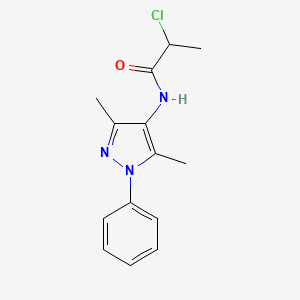
2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide
Overview
Description
“2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide” is a chemical compound with the CAS Number: 1221722-97-9. It has a molecular weight of 277.75 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . Another method involves the preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C14H16ClN3O/c1-9(15)14(19)16-13-10(2)17-18(11(13)3)12-7-5-4-6-8-12/h4-9H,1-3H3, (H,16,19) .Chemical Reactions Analysis
The reaction product of this compound is prone to an intermolecular cyclization via the reaction of the OH group of the pyrazolone ring and the fluorine atom of an adjacent phenyl group .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 277.75 .Scientific Research Applications
Antifungal Applications
Researchers have identified synthetic compounds, including the pyrazole moiety, with antifungal pharmacophore sites effective against pathogens like Fusarium oxysporum, the cause of Bayoud disease affecting date palms. This review highlights the potential of specific compounds with common pharmacophore sites, indicating their significance in agricultural research and potential applications in combating fungal diseases in crops (Kaddouri et al., 2022).
Pyrazole in Medicinal Chemistry
The pyrazole moiety is recognized as a significant pharmacophore in medicinal chemistry due to its presence in biologically active compounds. Research has highlighted its broad range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. This review discusses the synthesis of pyrazole heterocycles and their extensive use as synthons in organic synthesis, underlining the moiety's versatility and potential in pharmaceutical applications (Dar & Shamsuzzaman, 2015).
Enzyme Inhibition for Drug Metabolism Studies
The study of enzyme inhibitors, specifically Cytochrome P450 (CYP) isoforms, is crucial in understanding drug-drug interactions in hepatic metabolism. Potent and selective inhibitors help determine the contribution of various CYP isoforms to drug metabolism. This review provides insights into the potency and selectivity of chemical inhibitors against major human hepatic CYP isoforms, which is critical in pharmaceutical research and the development of safer drugs (Khojasteh et al., 2011).
Innovative Synthesis of Heterocyclic Compounds
Pyrazoline derivatives are a focus in the synthesis of novel, functionalized heterocyclic compounds. This review presents contributions to the synthesis and chemistry of hexasubstituted pyrazolines, emphasizing their role in the development of unique series of highly substituted pyrazolines. It highlights the potential of these compounds in various organic syntheses, indicating their importance in both academic and applied chemical research (Baumstark et al., 2013).
Safety And Hazards
Future Directions
Pyrazole-containing compounds, such as this one, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
2-chloro-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9(15)14(19)16-13-10(2)17-18(11(13)3)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITVRYVZPHFBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182586 | |
| Record name | 2-Chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide | |
CAS RN |
1221722-97-9 | |
| Record name | 2-Chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl hydrogen phosphate](/img/structure/B1421364.png)
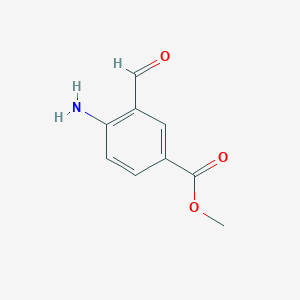
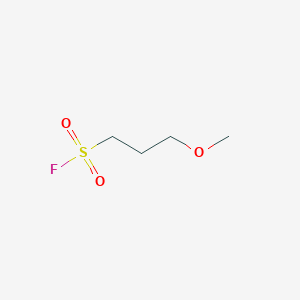
![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1421371.png)
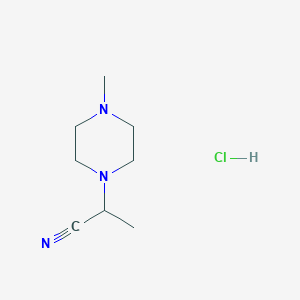
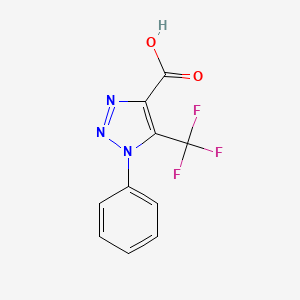
![[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine](/img/structure/B1421377.png)
![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)
